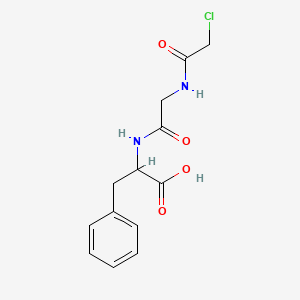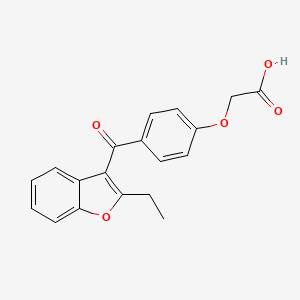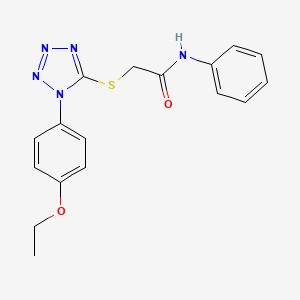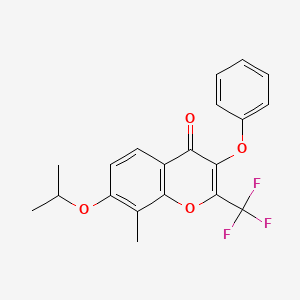
2,3-Dibromo-9,10(1',2')-benzenoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene is a polycyclic aromatic hydrocarbon with two bromine atoms attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-9,10(1’,2’)-benzenoanthracene typically involves the selective halogen-lithium exchange of 1,2-dihaloarenes followed by successive [2+4] cycloadditions of arynes and isobenzofurans . This method allows for the rapid construction of polycyclic compounds, which serve as useful synthetic intermediates for the preparation of various polyacene derivatives.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include n-Butyllithium (n-BuLi) for halogen-lithium exchange, and various arynophiles for cycloaddition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various functionalized polycyclic aromatic compounds, which can be further utilized as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of polyacene derivatives and other complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
Mécanisme D'action
The mechanism by which 2,3-Dibromo-9,10(1’,2’)-benzenoanthracene exerts its effects involves the formation of reactive intermediates, such as arynes, which can undergo further reactions to form complex polycyclic structures. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the bromine atoms and the stability of the resulting polycyclic aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoanthracene: Another dibromo-substituted anthracene with similar reactivity but different substitution patterns.
9,10-Dibromoanthracene: A compound with bromine atoms at different positions, leading to different reactivity and applications.
2,3-Dibromo-9,10-dihydro-9,10-epoxyanthracene:
Uniqueness
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene is unique due to its specific substitution pattern, which allows for selective reactions and the formation of complex polycyclic structures. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C20H12Br2 |
|---|---|
Poids moléculaire |
412.1 g/mol |
Nom IUPAC |
4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H12Br2/c21-17-9-15-16(10-18(17)22)20-12-6-2-1-5-11(12)19(15)13-7-3-4-8-14(13)20/h1-10,19-20H |
Clé InChI |
QFESQSDROMKWED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC(=C(C=C35)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11976012.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11976024.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976028.png)

![methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11976040.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976047.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11976049.png)
![7-hydroxy-1,3-dimethyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11976051.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11976053.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11976069.png)


![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)
